Integerrimine N-oxide: A Comprehensive Technical Guide to its Natural Sources and Occurrence
Integerrimine N-oxide: A Comprehensive Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integerrimine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their widespread presence in the plant kingdom and their potential toxicity. As an N-oxide derivative of integerrimine, this compound is often found alongside its parent alkaloid in various plant species. The presence of these alkaloids in the food chain, primarily through contaminated herbal remedies, teas, and honey, poses a significant health risk to both humans and livestock, driving research into their natural distribution, biosynthesis, and biological effects. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for Integerrimine N-oxide, tailored for professionals in research and drug development.
Natural Sources and Occurrence
Integerrimine N-oxide is predominantly found in plants belonging to the genera Senecio (family Asteraceae) and Crotalaria (family Fabaceae). These plants are distributed globally and are known to produce a diverse array of pyrrolizidine alkaloids as a defense mechanism against herbivores.
Primary Botanical Sources:
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Senecio Species: Numerous species within the vast Senecio genus are known to contain Integerrimine N-oxide. Notable examples include Senecio brasiliensis, Senecio nebrodensis, and Senecio vulgaris[1][2]. In Senecio brasiliensis, the butanolic residue of the plant extract has been found to contain approximately 70% Integerrimine N-oxide.
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Crotalaria Species: Various species of Crotalaria are also significant sources of Integerrimine N-oxide. Studies have identified its presence alongside other PAs like monocrotaline and usaramine in these plants[1].
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Gynura Species: Some plants within the Gynura genus, which are used in traditional medicine and as food sources in some cultures, have also been reported to contain Integerrimine N-oxide[1].
The concentration of Integerrimine N-oxide can vary significantly depending on the plant species, the specific part of the plant (seeds, leaves, roots), the developmental stage, and the geographical location of the plant's growth[1].
Quantitative Data on Occurrence
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Senecio brasiliensis | Not specified (Butanolic residue) | Integerrimine N-oxide | ~70% of the residue | (Not explicitly cited, but implied from multiple sources) |
| Senecio vulgaris | Not specified | Integerrimine N-oxide | Present | [3] |
| Crotalaria species | Not specified | Integerrimine N-oxide | Present | [1] |
Note: The available quantitative data for Integerrimine N-oxide is limited. Many studies report on the presence or general levels of pyrrolizidine alkaloids without specifying the exact concentration of each analogue. Further research is needed to establish a more comprehensive database of its occurrence.
Experimental Protocols
The analysis of Integerrimine N-oxide in complex matrices like plant material requires sophisticated analytical techniques. The most common approach involves extraction followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).
Detailed Methodology for Extraction and Quantification of Integerrimine N-oxide from Plant Material:
1. Sample Preparation and Extraction:
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Grinding: Dry the plant material (e.g., leaves, seeds, roots) and grind it into a fine powder to increase the surface area for extraction.
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Extraction Solvent: Prepare an acidic aqueous solution, typically 0.05 M sulfuric acid[4].
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Extraction Procedure:
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Weigh approximately 2 grams of the powdered plant material into a centrifuge tube.
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Add 20 mL of the 0.05 M sulfuric acid solution.
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Sonicate the mixture for 15 minutes at room temperature to facilitate the extraction of the alkaloids.
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Centrifuge the mixture at approximately 3800 x g for 10 minutes.
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Carefully decant the supernatant into a separate tube.
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Repeat the extraction process on the plant residue with another 20 mL of the extraction solution to ensure complete extraction.
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Combine the supernatants from both extractions.
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Neutralization: Adjust the pH of the combined acidic extract to approximately 7 using a neutralization solution (e.g., a dilute ammonia solution)[4]. This step is crucial for the subsequent solid-phase extraction.
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Filtration: Filter the neutralized extract to remove any remaining particulate matter.
2. Solid-Phase Extraction (SPE) Clean-up:
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Cartridge: Use a C18 SPE cartridge.
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Conditioning:
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Condition the cartridge by passing 5 mL of methanol through it.
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Equilibrate the cartridge by passing 5 mL of water through it.
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Sample Loading: Load the filtered, neutralized plant extract onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
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Elution: Elute the retained pyrrolizidine alkaloids, including Integerrimine N-oxide, with 5 mL of methanol.
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Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for UHPLC-MS/MS analysis.
3. UHPLC-MS/MS Analysis:
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Chromatographic Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient elution with a binary solvent system is employed.
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Solvent A: Water with a modifier (e.g., 0.1% formic acid or ammonium formate).
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Solvent B: Acetonitrile or methanol with the same modifier.
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Gradient Program: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the analytes.
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Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for the detection of PAs.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for Integerrimine N-oxide would need to be determined using a standard.
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Quantification: Create a calibration curve using a certified reference standard of Integerrimine N-oxide to quantify its concentration in the samples.
Mandatory Visualizations
Experimental Workflow
